

3,5-Bis(trifluoromethyl)hydrocinnamic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

3,5-
Compound Name: *Bis(trifluoromethyl)hydrocinnamic
acid*

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An In-depth Technical Guide: Molecular Weight and Authoritative Characterization of **3,5-Bis(trifluoromethyl)hydrocinnamic Acid**

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **3,5-Bis(trifluoromethyl)hydrocinnamic acid**, a critical intermediate in contemporary drug discovery. The document's core focus is the definitive establishment of its molecular weight, moving beyond a simple statement of the value to detail the theoretical basis and the multi-faceted experimental methodologies required for its authoritative verification. As a Senior Application Scientist, this guide is structured to impart not just procedural steps but the underlying scientific rationale, ensuring that protocols are understood as self-validating systems. We will explore the compound's foundational physicochemical properties, delve into gold-standard analytical techniques such as mass spectrometry and NMR spectroscopy, and contextualize its significance in medicinal chemistry, particularly as a building block for pharmacologically active amides.^{[1][2]} This whitepaper is designed to serve as a practical and educational resource for professionals engaged in the synthesis, characterization, and application of high-value chemical entities.

Part 1: Foundational Physicochemical & Structural Properties

3,5-Bis(trifluoromethyl)hydrocinnamic acid, also known by its systematic name 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, is a substituted aromatic carboxylic acid.^[3] The strategic placement of two trifluoromethyl (-CF₃) groups on the phenyl ring is a common and highly effective strategy in medicinal chemistry. These groups are potent electron-withdrawing agents that significantly alter the molecule's electronic profile, pKa, and lipophilicity. Furthermore, they enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in drug design.^[4] An accurate understanding of its fundamental properties, starting with its molecular weight, is the non-negotiable first step in any research or development workflow.

Core Properties Summary

The essential physicochemical data for **3,5-Bis(trifluoromethyl)hydrocinnamic acid** are consolidated below. These values represent the foundational parameters for experimental design, from solubility testing to reaction stoichiometry.

Property	Value	Source(s)
Molecular Weight	286.17 g/mol	[1] [3] [5] [6]
Molecular Formula	C ₁₁ H ₈ F ₆ O ₂	[1] [3]
CAS Number	181772-16-7	[1] [3]
Synonyms	3-[3,5-Bis(trifluoromethyl)phenyl]propanoic acid	[3]
Appearance	White solid / crystalline solid	[5] [7]
Melting Point	68-73 °C	[3] [5]
Boiling Point	247 °C (at 760 mmHg)	[3]
Density	1.427 g/cm ³	[3]

Molecular Structure

The structural arrangement dictates the compound's chemical behavior and its potential for interaction with biological targets.

Caption: Molecular structure of **3,5-Bis(trifluoromethyl)hydrocinnamic acid**.

Part 2: Authoritative Determination of Molecular Weight

While the theoretical molecular weight is a calculated value, its experimental confirmation is a cornerstone of chemical characterization, ensuring sample identity and purity. A multi-technique approach is essential for a robust and trustworthy assessment.

Theoretical Molecular Weight Calculation

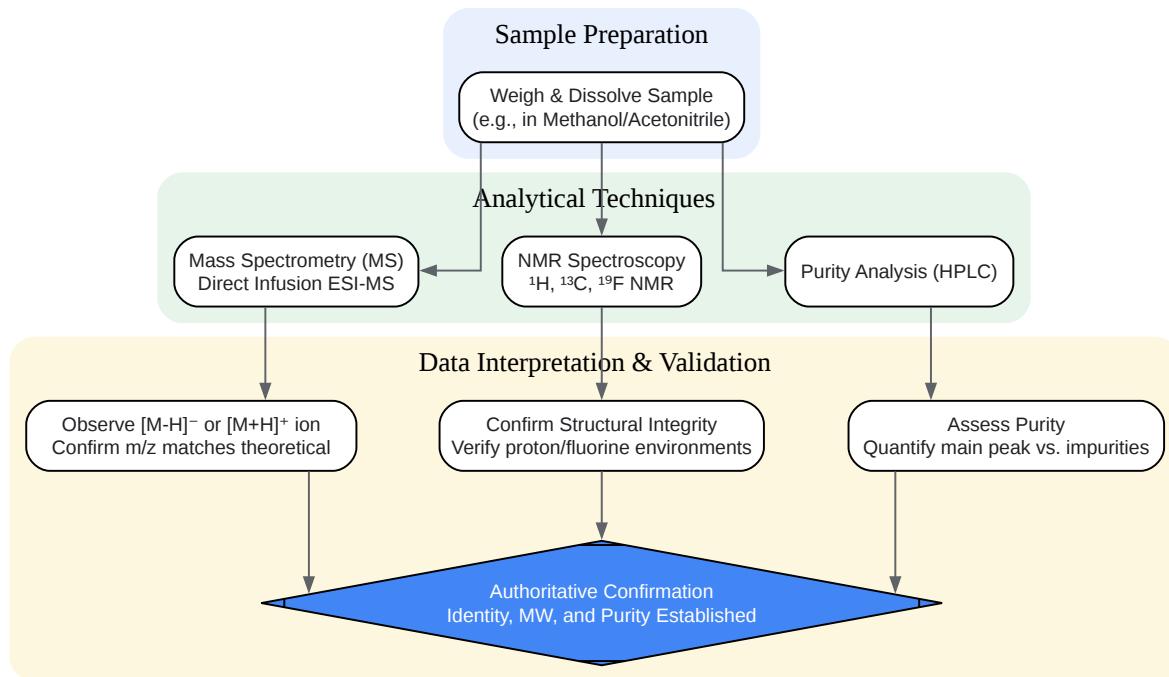
The molecular weight is the sum of the atomic masses of all atoms in the molecule ($C_{11}H_8F_6O_2$).^[8]

- $(11 \times \text{Carbon atomic mass}) + (8 \times \text{Hydrogen atomic mass}) + (6 \times \text{Fluorine atomic mass}) + (2 \times \text{Oxygen atomic mass})$
- $(11 \times 12.011) + (8 \times 1.008) + (6 \times 18.998) + (2 \times 15.999) = 286.17 \text{ g/mol}$

This calculated value serves as the benchmark for experimental verification.

Experimental Verification Workflow

A rigorous workflow for confirming the molecular weight and identity of a small molecule involves complementary techniques. Mass spectrometry provides a direct measurement of the mass, while NMR and HPLC provide indispensable data on structure and purity, respectively.

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Caption: Workflow for the authoritative characterization of a small molecule.

Gold Standard: Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the premier technique for determining the molecular weight of small molecules due to its exceptional accuracy and sensitivity.^{[8][9]} For a molecule like **3,5-Bis(trifluoromethyl)hydrocinnamic acid**, which contains an acidic proton, Electrospray Ionization (ESI) in negative ion mode is an ideal choice. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. In negative mode, the carboxylic acid readily deprotonates to form the $[M-H]^-$ ion, directly providing the molecular weight minus one proton. This provides a direct, high-confidence measurement.

Experimental Protocol: Direct Infusion ESI-MS

- Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The high polarity of these solvents is compatible with the ESI process.
- Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate or a commercial calibration mix) to ensure high mass accuracy.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This ensures a stable spray and consistent ion signal.
- Data Acquisition: Acquire data in negative ion mode over a mass range that brackets the expected molecular weight (e.g., m/z 100-500).
- Data Analysis:
 - Identify the most abundant ion in the spectrum. For this compound, the expected base peak will be the $[M-H]^-$ ion.
 - The observed m/z value should be approximately 285.16 (286.17 - 1.01).
 - Trustworthiness: The presence of this single, dominant ion corresponding to the deprotonated parent molecule serves as a self-validating data point for the compound's molecular weight.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While MS directly measures mass, NMR spectroscopy provides the definitive confirmation of the molecular structure, which is intrinsically linked to the molecular formula and thus the molecular weight.^[9] For this compound, 1H and ^{19}F NMR are particularly informative. 1H NMR will confirm the presence and connectivity of the propanoic acid chain and the aromatic protons. ^{19}F NMR is crucial for verifying the presence of the two $-CF_3$ groups, which are the most mass-heavy substituents.

Experimental Protocol: 1H and ^{19}F NMR

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO-d_6) in an NMR tube.[10] Add a small amount of Tetramethylsilane (TMS) as an internal standard for ^1H NMR.
- Instrument Setup: Tune and shim the NMR spectrometer to ensure high resolution and a symmetrical lineshape.[10]
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
 - Expected Signals: Look for signals corresponding to the two aliphatic CH_2 groups of the propanoic chain and the aromatic protons on the phenyl ring. The integration of these signals should correspond to the number of protons in each environment.
- ^{19}F NMR Acquisition: Without changing the sample, acquire a one-dimensional fluorine spectrum.
 - Expected Signals: A single, sharp signal is expected, as both $-\text{CF}_3$ groups are chemically equivalent. The presence of this signal is unambiguous proof of the trifluoromethyl substituents.
- Trustworthiness: The combination of ^1H and ^{19}F NMR spectra provides a unique fingerprint of the molecule. When the observed signals and their integrations are consistent with the proposed structure of $\text{C}_{11}\text{H}_8\text{F}_6\text{O}_2$, it validates the molecular formula used for the theoretical molecular weight calculation.

Part 3: Contextual Significance in Drug Development

The molecular weight and structure of **3,5-Bis(trifluoromethyl)hydrocinnamic acid** are not merely academic data points; they are critical enablers for its application as a high-value intermediate in pharmaceutical research.

Role as a Synthetic Building Block

This compound is primarily used in the synthesis of more complex, biologically active molecules, particularly novel amides.[1][2] Its carboxylic acid functional group is readily

activated for amide bond formation, allowing it to be coupled with a wide variety of amines to generate large libraries of candidate compounds.



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Caption: Role as an intermediate in the synthesis of bioactive amides.

Application in NK-1 Receptor Antagonism

A significant application of this molecular scaffold is in the development of Substance P (neurokinin-1 or NK-1) receptor antagonists.^{[7][11]} These antagonists have therapeutic potential in treating conditions such as chemotherapy-induced emesis, inflammatory diseases, and certain psychiatric disorders.^{[7][11]} The 3,5-bis(trifluoromethyl)phenyl moiety is a well-established pharmacophore that provides potent and selective binding to the NK-1 receptor. The ability to reliably synthesize and characterize the hydrocinnamic acid precursor is therefore a critical step in the discovery pipeline for these therapeutics.

Conclusion

The molecular weight of **3,5-Bis(trifluoromethyl)hydrocinnamic acid** is definitively established as 286.17 g/mol. This guide has demonstrated that while the theoretical calculation provides a starting point, an authoritative confirmation relies on a synergistic analytical approach. Mass spectrometry offers a direct and precise measurement of the molecular mass, while NMR spectroscopy validates the underlying chemical structure. These techniques, complemented by purity analysis via HPLC, form a self-validating system that ensures the identity and quality of this crucial synthetic intermediate. For researchers in drug development, a rigorous understanding and application of these principles are paramount for advancing the synthesis of novel therapeutics, such as NK-1 receptor antagonists, where the unique properties of the bis(trifluoromethyl)phenyl scaffold are leveraged for potent biological activity.

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- To cite this document: BenchChem. [3,5-Bis(trifluoromethyl)hydrocinnamic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065204#3-5-bis-trifluoromethyl-hydrocinnamic-acid-molecular-weight>

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